3-Bromo-6,7-dihydroquinolin-8(5H)-one
Übersicht
Beschreibung
3-Bromo-6,7-dihydroquinolin-8(5H)-one is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.073. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Copper-Catalyzed N-Arylation
6,7-Dihydroquinolin-8(5H)-one oxime was identified as an effective ligand in a copper-catalyzed N-arylation process involving azoles and aryl halides. This reaction achieved high yields even with low catalyst loading, highlighting its efficiency (Wang et al., 2012).
Ligand in Friedländer Synthesis
The compound has been used in the Friedländer synthesis to produce quinoline derivatives, demonstrating its versatility in organic synthesis (Hu, Zhang, & Thummel, 2003).
Role in Quinoline Derivative Synthesis
A study focused on the efficient and selective synthesis of quinoline derivatives, highlighting the compound's importance in the creation of novel chemical entities (Şahin et al., 2008).
Photolabile Protecting Groups
- Photolabile Protecting Group: The compound has been explored as a photolabile protecting group for carboxylic acids. Its higher single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis make it a promising candidate for use in vivo (Fedoryak & Dore, 2002).
Resonance Raman Spectroscopy
- Resonance Raman Characterization: A study employed resonance Raman spectroscopic methods to examine the different forms of 8-bromo-7-hydroxyquinoline caged acetate, providing insights into the compound's structural and electronic properties in various solvents (An et al., 2009).
Synthesis of Derivatives
- Synthesis of 3-Bromo-1,2-Dihydroquinoline Derivatives: This compound was synthesized using a new route based on TBAB/Oxone-mediated radical cyclization, demonstrating its utility in the creation of functionalized quinoline derivatives (Yang et al., 2019).
Anticancer and Antimicrobial Properties
- Biological Evaluation and Molecular Docking: Novel quinazolin-4(3H)-one derivatives were synthesized and evaluated for their potential anticancer properties. The study also investigated their antimicrobial activities, showcasing the compound's relevance in medicinal chemistry (Agbo et al., 2015).
Other Applications
- Chromatography of Metal Chelates: Research examined the influence of halogen derivatization of quinoline on the formation and chromatography of metal chelates, revealing the compound's role in analytical chemistry (Schneeweis & König, 1983).
Eigenschaften
IUPAC Name |
3-bromo-6,7-dihydro-5H-quinolin-8-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFXXVRLJLOYLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904929-24-4 | |
Record name | 3-BROMO-6,7-DIHYDROQUINOLIN-8(5H)-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.